An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde: Chemical Properties, Structure, and Applications in Drug Development
Introduction
4-Ethoxy-3-hydroxybenzaldehyde, widely known in the industry as ethyl vanillin, is a synthetic aromatic aldehyde that serves as a cornerstone in flavor, fragrance, and increasingly, in pharmaceutical research and development. While its organoleptic properties, which are three to four times more potent than its methyl analog vanillin, have historically driven its commercial demand, its true potential for medicinal chemists lies in its versatile chemical scaffold. The presence of three distinct and reactive functional groups—an aldehyde, a phenolic hydroxyl, and an ethoxy ether—on a benzene ring makes it a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules.[1][2]
This technical guide provides an in-depth exploration of the chemical properties, structure, and reactivity of 4-ethoxy-3-hydroxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs). We will delve into its spectroscopic signature, physicochemical characteristics, established synthetic protocols, and key chemical transformations, culminating in a case study of its role in the synthesis of a commercially significant pharmaceutical agent.
Chemical Structure and Isomerism
The molecular architecture of 4-ethoxy-3-hydroxybenzaldehyde is fundamental to its reactivity and utility. The compound consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and an ethoxy group (-OCH₂CH₃).
-
IUPAC Name: 4-Ethoxy-3-hydroxybenzaldehyde
-
Synonyms: Ethyl vanillin, Isoethylvanillin, 3-Hydroxy-4-ethoxybenzaldehyde
-
CAS Number: 121-32-4
-
Molecular Formula: C₉H₁₀O₃
-
Molecular Weight: 166.17 g/mol
The arrangement of these functional groups is paramount. The aldehyde and hydroxyl groups are positioned meta to each other, while the ethoxy and hydroxyl groups are ortho. This specific orientation, particularly the electronic interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing aldehyde group, dictates the regioselectivity of its reactions.
A single-crystal X-ray diffraction study has elucidated the precise solid-state structure of 4-ethoxy-3-hydroxybenzaldehyde. The molecule is nearly planar, and the crystal packing is characterized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, forming infinite ribbons. This hydrogen bonding network influences its physical properties, such as its melting point and solubility.
Caption: 2D Chemical Structure of 4-Ethoxy-3-hydroxybenzaldehyde.
Spectroscopic Properties
The spectroscopic profile of 4-ethoxy-3-hydroxybenzaldehyde is a direct reflection of its chemical structure. Understanding its characteristic spectral data is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to its key functional groups. A broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption band around 1680-1700 cm⁻¹ arises from the C=O stretching of the conjugated aldehyde. C-O stretching vibrations for the ether and phenol are observed in the 1200-1300 cm⁻¹ region, while C-H stretching and aromatic C=C bending vibrations appear at their expected frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehyde proton (-CHO) typically appears as a singlet far downfield, around 9.8 ppm. The aromatic protons appear as distinct signals in the aromatic region (6.9-7.5 ppm), with their splitting patterns revealing their substitution pattern. The ethoxy group gives rise to a characteristic quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons), with a coupling constant (J) of approximately 7 Hz. The phenolic hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each of the nine carbon atoms. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 191 ppm. The aromatic carbons attached to oxygen atoms (C-O) resonate in the 145-152 ppm range, while other aromatic carbons appear between 110-130 ppm. The methylene carbon of the ethoxy group is found around 64 ppm, and the methyl carbon is upfield at approximately 15 ppm.
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of 4-ethoxy-3-hydroxybenzaldehyde shows a prominent molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is consistent with its structure, often showing a significant peak at m/z = 137, corresponding to the loss of an ethyl group (-C₂H₅).
| Spectroscopic Data Summary | |
| Technique | Characteristic Peaks/Signals |
| IR (cm⁻¹) | 3200-3400 (O-H stretch, broad), 1680-1700 (C=O stretch, strong), 1200-1300 (C-O stretch) |
| ¹H NMR (ppm) | ~9.8 (s, 1H, CHO), 6.9-7.5 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |
| ¹³C NMR (ppm) | ~191 (CHO), 145-152 (Ar C-O), 110-130 (Ar C-H, Ar C-C), ~64 (OCH₂), ~15 (CH₃) |
| MS (EI, m/z) | 166 (M⁺), 137 (M⁺ - C₂H₅) |
Physicochemical Properties
The physical properties of 4-ethoxy-3-hydroxybenzaldehyde are important for its handling, storage, and application in various reaction conditions. It typically appears as a white to off-white crystalline solid with a strong, pleasant vanilla-like odor.
| Property | Value | Source |
| Melting Point | 76-78 °C | |
| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg | [] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform | [4] |
| LogP | 1.58 | [4] |
| Stability | Stable under normal conditions. Unstable in the presence of iron or alkali. | [] |
Synthesis and Reactivity
The synthesis of 4-ethoxy-3-hydroxybenzaldehyde is well-established, with several industrial routes available. One common approach involves the Reimer-Tiemann reaction, where o-ethoxyphenol is formylated using chloroform in the presence of a strong base. This method, however, can lead to isomeric impurities. A more controlled, multi-step synthesis starting from catechol is often preferred for higher purity. This process typically involves the ethylation of catechol to form guethol (2-ethoxyphenol), followed by condensation with glyoxylic acid and subsequent oxidative decarboxylation to yield the final product.
Caption: Common synthetic pathway for ethyl vanillin starting from catechol.
The reactivity of 4-ethoxy-3-hydroxybenzaldehyde is dictated by its three functional groups, making it a versatile synthon in drug development.
-
Aldehyde Group: The aldehyde is susceptible to a wide range of transformations. It can be:
-
Oxidized to the corresponding carboxylic acid (4-ethoxy-3-hydroxybenzoic acid).
-
Reduced to a benzyl alcohol (4-ethoxy-3-hydroxybenzyl alcohol).
-
Undergo reductive amination to form various secondary and tertiary amines.
-
Participate in condensation reactions with amines to form Schiff bases (imines), which are themselves valuable intermediates and pharmacophores.
-
Act as an electrophile in Wittig, Horner-Wadsworth-Emmons, and aldol reactions to form carbon-carbon bonds and extend the molecular framework.
-
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:
-
De-protonated with a base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis to introduce a wide variety of alkyl or aryl substituents.
-
Esterified with acyl chlorides or anhydrides to form esters.
-
Act as a directing group in electrophilic aromatic substitution reactions, although the overall substitution pattern is also influenced by the other groups on the ring.
-
-
Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr). However, for most synthetic applications in drug development, it remains intact.
Applications in Drug Development
The true value of 4-ethoxy-3-hydroxybenzaldehyde for drug development professionals lies in its role as a versatile starting material and key intermediate. Its scaffold is present in a variety of biologically active compounds. The ability to selectively modify its functional groups allows for the systematic exploration of structure-activity relationships (SAR).
1. Synthesis of Schiff Bases with Antimicrobial and Anticancer Activity: A significant application of 4-ethoxy-3-hydroxybenzaldehyde is in the synthesis of Schiff bases. The condensation of its aldehyde group with various primary amines yields imines that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The resulting Schiff bases often act as chelating agents for metal ions, and their metal complexes can exhibit enhanced biological efficacy.
2. Intermediate for Complex API Synthesis: The Case of Apremilast A compelling example of the utility of this scaffold in modern drug development is its connection to the synthesis of Apremilast , an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. While not a direct precursor, a key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde. This intermediate can be readily synthesized from 4-ethoxy-3-hydroxybenzaldehyde via methylation of the phenolic hydroxyl group.
The synthesis of Apremilast from this intermediate involves a multi-step process that highlights the strategic use of the functional groups derived from the original ethyl vanillin scaffold.
Caption: Simplified synthetic pathway illustrating the role of a 4-ethoxy-3-hydroxybenzaldehyde derivative in the synthesis of Apremilast.
This example underscores the strategic importance of 4-ethoxy-3-hydroxybenzaldehyde as a readily available and cost-effective starting material for building complex and high-value pharmaceutical agents. Its inherent functionality provides a robust foundation for the convergent synthesis of intricate molecular targets.
Conclusion
4-Ethoxy-3-hydroxybenzaldehyde is far more than a simple flavoring agent. For the discerning medicinal chemist and drug development professional, it represents a powerful and versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. From the creation of novel Schiff base libraries to its role in the synthesis of blockbuster drugs like Apremilast, 4-ethoxy-3-hydroxybenzaldehyde continues to prove its value as a key intermediate in the ongoing quest for new and improved therapeutics. A thorough understanding of its chemical properties and synthetic potential is, therefore, an invaluable asset for any researcher working at the forefront of pharmaceutical sciences.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of 4-Ethoxy-3-hydroxybenzaldehyde.
- Zancheng Life Sciences. (2024, February 8). Applications of Ethyl Vanillin.
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (WO2019100786A1).
